N-(6-chloropyridazin-3-yl)propanamide
Overview
Description
N-(6-chloropyridazin-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridazine derivatives, which have been extensively investigated for their diverse biological activities.
Scientific Research Applications
Application 1: Nicotinic Agents
- Summary of the Application : 6-Chloropyridazin-3-yl derivatives have been synthesized and tested for their affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs). These compounds have shown K(i) values in the nanomolar range .
- Methods of Application : The compounds were synthesized and their affinity towards nAChRs was tested. A molecular modeling study was conducted to locate their preferred conformations .
- Results or Outcomes : Some of the compounds showed, in their populated conformations, only pharmacophoric distances longer than the values taken into consideration by the Sheridan model for nAChRs receptors. This SAR study gives support to the hypothesis that these longer distances are still compatible with affinity for alpha4beta2 receptors in the nanomolar range .
Application 2: Transition Metal Complexes
- Summary of the Application : A new class of pyridazine-based six Iron (II), Nickel (II) and Copper (II) metal complexes of (E) -2- (6-chloropyridazin-3-yl)-1- (1- (pyridin-2-yl)ethylidene)hydrazine ligand (L1) (1) derived from condensation of 2- (6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde were synthesized .
- Methods of Application : The complexes were synthesized in 1:1 and 1:2 molar ratio with ligand and suitable metals salts. The spectroscopic evidence specifies that the ligands behave as a tridentate ligand through the nitrogen atom of pyridine-2-acetaldehyde, nitrogen atoms of azomethine group and pyridazine ring .
- Results or Outcomes : The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against several strains, and in vitro antifungal activity against several strains. Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed for ligand (L1) by 3- (4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium by (MTT) method .
properties
IUPAC Name |
N-(6-chloropyridazin-3-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-2-7(12)9-6-4-3-5(8)10-11-6/h3-4H,2H2,1H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBPFGGHADAXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647523 | |
Record name | N-(6-Chloropyridazin-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridazin-3-yl)propanamide | |
CAS RN |
868948-11-2 | |
Record name | N-(6-Chloropyridazin-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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